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molecular formula C11H8BrNO B8292928 5-Bromo-3-ethylbenzofuran-2-carbonitrile

5-Bromo-3-ethylbenzofuran-2-carbonitrile

Cat. No. B8292928
M. Wt: 250.09 g/mol
InChI Key: BLKQENYOJKIXJM-UHFFFAOYSA-N
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Patent
US04590200

Procedure details

A mixture of 5-bromo-3-ethylbenzofuran-2-carbonitrile (2.00 g), potassium hydroxide (1.00 g), water (10 ml) and ethanol (0.5 ml) was heated under reflux for 48 hours and then the solvent was evaporated. The residue was dissolved in water and the solution was filtered and acidified with 2N hydrochloric acid. The solid was filtered off, washed with water and dried to give 5-bromo-3-ethylbenzofuran-2-carboxylic acid (2.01 g) which had m.p. 240°-242° after crystallisation from methanol/H2O.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]#N)=[C:7]([CH2:12][CH3:13])[C:6]=2[CH:14]=1.[OH-:15].[K+].[OH2:17]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([OH:17])=[O:15])=[C:7]([CH2:12][CH3:13])[C:6]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=C(O2)C#N)CC)C1
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
the solution was filtered
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C(=O)O)CC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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